2-Chloro-N-(4-methoxy-cyclohexyl)-acetamide
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Overview
Description
2-Chloro-N-(4-methoxy-cyclohexyl)-acetamide is an organic compound characterized by the presence of a chloro group, a methoxy group, and a cyclohexyl ring attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-methoxy-cyclohexyl)-acetamide typically involves the reaction of 4-methoxy-cyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{4-Methoxy-cyclohexylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-methoxy-cyclohexyl)-acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, various substituted acetamides can be formed.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include primary or secondary amines.
Hydrolysis: The major products are 4-methoxy-cyclohexylamine and chloroacetic acid.
Scientific Research Applications
2-Chloro-N-(4-methoxy-cyclohexyl)-acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methoxy-cyclohexyl)-acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group may influence the compound’s binding affinity to biological receptors. The cyclohexyl ring provides structural stability and can affect the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methyl-cyclohexyl)-acetamide
- 2-Chloro-N-(4-ethyl-cyclohexyl)-acetamide
- 2-Chloro-N-(4-hydroxy-cyclohexyl)-acetamide
Uniqueness
2-Chloro-N-(4-methoxy-cyclohexyl)-acetamide is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The methoxy group can enhance the compound’s solubility and influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(4-methoxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h7-8H,2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVIYFDYUQIWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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